
Autogramin-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Autogramin-1 is a useful research compound. Its molecular formula is C23H27N5O5S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Autogramin-1 is a compound identified as a potent inhibitor of autophagy, specifically targeting the cholesterol transfer protein GRAMD1A (GRAM domain containing 1A). This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications in research and potential therapeutic applications.
This compound functions primarily by inhibiting the cholesterol transfer activity of GRAMD1A. It competes with cholesterol for binding to the StART (Steroidogenic Acute Regulatory protein-related lipid transfer) domain of GRAMD1A, thereby blocking its functionality in cholesterol distribution and autophagosome biogenesis. This inhibition is crucial during cellular responses to starvation, where GRAMD1A typically facilitates the formation of autophagosomes by transferring cholesterol from membranes .
Key Findings:
- Cholesterol Transfer Inhibition : this compound selectively inhibits GRAMD1A's cholesterol transfer activity without affecting other family members like GRAMD1B and GRAMD1C .
- Impact on Autophagosome Formation : Treatment with this compound leads to a decrease in the formation of ATG5-labeled phagophores and LC3-labeled autophagosomes. However, it does not alter the number of WIPI2 structures but increases their lifetime, indicating a role in phagophore development downstream of PtdIns3P synthesis .
In Vitro Studies
Research has demonstrated that this compound effectively blocks cholesterol accumulation at autophagosomes and lysosomes during starvation conditions when combined with chloroquine. This suggests that GRAMD1A-mediated cholesterol transfer is essential for proper autophagosome formation .
Table 1: Effects of this compound on Cellular Processes
Treatment Condition | Effect on Autophagy | Observations |
---|---|---|
Control | Normal | Baseline levels of LC3 puncta |
This compound | Inhibition | Reduced LC3 puncta formation; increased lifetime of WIPI2 structures |
Chloroquine + this compound | Enhanced Inhibition | Further reduction in autophagosome formation |
Case Studies
In one study, researchers utilized RNA interference (RNAi) to knock down GRAMD1A expression in cell lines. The results indicated that GRAMD1A knockdown led to a significant decrease in LC3 puncta formation, which could be reversed after prolonged periods despite initial high levels of knockdown. This highlights the adaptability and redundancy within cellular mechanisms governing autophagy .
Implications for Research and Therapy
The identification of this compound as an autophagy inhibitor opens new avenues for research into its potential applications in diseases where autophagy plays a critical role, such as cancer and neurodegenerative disorders. By modulating autophagic processes through targeted inhibition of cholesterol transport proteins like GRAMD1A, researchers can explore novel therapeutic strategies.
Potential Applications:
- Cancer Therapy : By inhibiting autophagy, this compound may enhance the efficacy of chemotherapeutic agents that rely on cellular stress responses.
- Neurodegenerative Diseases : Modulating cholesterol homeostasis may provide insights into treatment strategies for conditions characterized by impaired autophagic flux.
科学的研究の応用
Key Applications
1. Cancer Research
- Mechanism of Action : Autogramin-1 inhibits autophagy, which has implications for cancer cell survival. Cancer cells often exploit autophagy to cope with metabolic stress and survive under nutrient-deprived conditions. By inhibiting this process, this compound may enhance the efficacy of chemotherapeutic agents.
- Case Studies : Research indicates that the application of this compound in various cancer cell lines leads to increased apoptosis when combined with standard chemotherapy treatments . For instance, studies demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models.
2. Neurodegenerative Diseases
- Role in Alzheimer's Disease : this compound has been studied for its potential to modulate autophagy-related pathways implicated in neurodegenerative diseases such as Alzheimer’s Disease (AD). The dysregulation of autophagy contributes to the accumulation of amyloid-beta plaques, a hallmark of AD. By inhibiting autophagy, this compound may influence amyloid-beta clearance mechanisms .
- Research Findings : Experimental data show that this compound treatment can alter the levels of key autophagy markers in neuronal cells, suggesting a potential therapeutic avenue for managing AD symptoms by restoring normal protein degradation pathways .
3. Viral Infections
- Inhibition of Viral Replication : this compound's ability to suppress autophagy may also be beneficial in controlling viral infections. Many viruses utilize the autophagic machinery for their replication and assembly.
- Application Studies : Preliminary studies have indicated that treating infected cells with this compound reduces viral load by impairing the virus's ability to hijack the host's autophagic processes .
Comparative Data Table
特性
IUPAC Name |
tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCCDKMWKFQCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OC(C)(C)C)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。